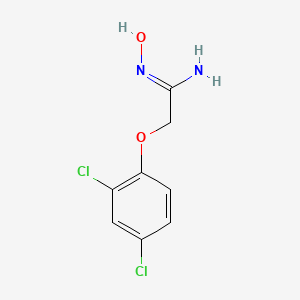

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of phenoxy herbicides It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Herbicide Development

The primary application of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide is in the development of selective herbicides. It exhibits potent activity against broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management in agricultural practices.

Table 1: Herbicidal Efficacy

| Compound | Target Weeds | Selectivity | Reference |

|---|---|---|---|

| This compound | Broadleaf weeds | High | |

| 2,4-D | Various broadleaf weeds | Moderate |

Plant Cell Culture

In plant biotechnology, the compound serves as an auxin analogue in plant cell cultures. Its role as a dedifferentiation hormone facilitates callus induction, which is vital for tissue culture and genetic engineering of plants.

Table 2: Role in Plant Cell Culture

| Application | Description | Reference |

|---|---|---|

| Callus Induction | Enhances dedifferentiation in plant tissues | |

| Tissue Culture | Supports growth and regeneration of plant cells |

Biochemical Research

The compound is utilized in biochemical studies to understand its interaction with various enzymes and metabolic pathways. It has shown potential as an inhibitor of enzymes related to disease progression.

Table 3: Enzyme Inhibition Studies

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal properties of the compound demonstrated its effectiveness against a range of broadleaf weeds. Field trials indicated a significant reduction in weed biomass when applied at recommended rates.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of compounds similar to this compound revealed that it effectively inhibited the growth of common pathogens, suggesting its potential use in agricultural settings to manage plant diseases.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventual death of the plant. The compound triggers the activation of genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid .

Comparación Con Compuestos Similares

Similar Compounds

2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

2-methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a chlorine atom.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific structural features and its ability to act as a synthetic auxin. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Actividad Biológica

2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11Cl2N3O2

- Molecular Weight : 276.12 g/mol

This compound features a dichlorophenoxy group, which is known for its herbicidal properties, along with a hydroxyethanimidamide moiety that may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2,4-D exhibit significant anti-inflammatory properties. Molecular docking studies have shown that compounds related to this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory process. The binding energy values suggest strong interactions with the COX-2 active site, outperforming traditional compounds like 2,4-D itself .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, thiosemicarbazide derivatives related to this compound have demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) while sparing normal fibroblasts . The mechanisms of action include:

- Induction of Apoptosis : Compounds showed a significant increase in late apoptotic cells.

- Cell Cycle Arrest : These compounds primarily affected the S phase of the cell cycle, indicating interference with DNA replication.

- DNA Damage : Analysis revealed the presence of abasic sites and double-strand breaks (DSBs) in treated cells .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target/Cell Line | Effect Observed |

|---|---|---|---|

| This compound | Anti-inflammatory | COX-2 enzyme | Strong binding affinity |

| Thiosemicarbazide derivative | Anticancer | MKN74 gastric cancer cells | Induces apoptosis; cell cycle arrest in S phase; DNA damage |

Case Studies and Research Findings

- Molecular Docking Studies : A study conducted using AutoDock Vina highlighted that the synthesized derivatives of this compound showed superior binding affinities compared to traditional anti-inflammatory agents .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had selective toxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

- DNA Interaction Studies : Spectroscopic analyses indicated that these compounds could intercalate with DNA, potentially disrupting replication processes and leading to cell death .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.